molecular formula C8H13N B13484074 2-Ethynyl-1-methylpiperidine

2-Ethynyl-1-methylpiperidine

Cat. No.: B13484074
M. Wt: 123.20 g/mol
InChI Key: XBTVNORIUMOMKF-UHFFFAOYSA-N
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Description

2-Ethynyl-1-methylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic amines that play a significant role in various chemical and pharmaceutical applications. The structure of this compound includes a piperidine ring substituted with an ethynyl group at the second position and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-methylpiperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-methylpiperidine with acetylene in the presence of a strong base such as sodium amide. This reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or rhodium complexes can be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 2-ethyl-1-methylpiperidine.

    Substitution: Formation of halogenated piperidine derivatives.

Scientific Research Applications

2-Ethynyl-1-methylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethynyl-1-methylpiperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the ethynyl and methyl substitutions.

    1-Methylpiperidine: Similar structure but without the ethynyl group.

    2-Ethynylpiperidine: Lacks the methyl group at the first position.

Uniqueness: 2-Ethynyl-1-methylpiperidine is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-ethynyl-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-3-8-6-4-5-7-9(8)2/h1,8H,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTVNORIUMOMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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